molecular formula C18H18N2O3 B11267658 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Cat. No.: B11267658
M. Wt: 310.3 g/mol
InChI Key: WOXHOCDZUJSBHS-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a complex organic compound with a unique structure that includes a dibenzo oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo oxazepine core, followed by the introduction of the butanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in treating various diseases, including its role as a receptor antagonist.

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Similar structure but contains a thiazepine ring instead of an oxazepine ring.

    Isoxepac: Contains a similar dibenzo core but with different functional groups.

Uniqueness

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is unique due to its specific combination of functional groups and the presence of the oxazepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide

InChI

InChI=1S/C18H18N2O3/c1-3-6-17(21)19-12-9-10-15-13(11-12)18(22)20(2)14-7-4-5-8-16(14)23-15/h4-5,7-11H,3,6H2,1-2H3,(H,19,21)

InChI Key

WOXHOCDZUJSBHS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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